molecular formula C25H18FN3O5 B14111887 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14111887
M. Wt: 459.4 g/mol
InChI Key: NGXOWXAXAAFZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidinone core, which is known for its biological activity and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction, which is used to form the pyrimidinone ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in oncology.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuro[3,2-d]pyrimidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which provides a distinct set of chemical properties and biological activities. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for specific interactions in biological systems.

Properties

Molecular Formula

C25H18FN3O5

Molecular Weight

459.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H18FN3O5/c1-33-18-12-8-16(9-13-18)27-21(30)14-28-22-19-4-2-3-5-20(19)34-23(22)24(31)29(25(28)32)17-10-6-15(26)7-11-17/h2-13H,14H2,1H3,(H,27,30)

InChI Key

NGXOWXAXAAFZPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.